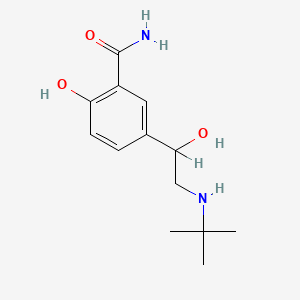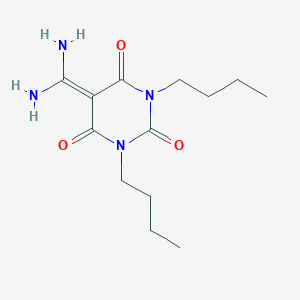
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHL-157 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research :
- A study by Komoto et al. (2000) synthesized and evaluated new fibrates containing piperidine, including 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid. This compound exhibited superior activities in decreasing triglyceride, cholesterol, and blood sugar compared to bezafibrate in mice and rats (Komoto, Hirota, Otsuka, Kotake, Hasegawa, Koya, Sato, & Sakamoto, 2000).
Chemical Synthesis and Characterization :
- Research by Zhang Dan-shen (2009) focused on the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, a related compound, detailing its preparation and confirmation through IR, 1HNmR, and MS (Zhang Dan-shen, 2009).
Biochemical Studies :
- Spivack, Leib, and Lobos (1994) discovered a novel bacterial pathway for metabolizing bisphenol A, which included the formation of 2,2-bis(4-hydroxyphenyl)propanoic acid and a skeletally rearranged triol 1,2-bis(4-hydroxyphenyl)-2-propanol (Spivack, Leib, & Lobos, 1994).
Synthesis and Reactions Research :
- Agarwal and Knaus (1985) investigated the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles. This research included reactions with compounds structurally related to the subject compound (Agarwal & Knaus, 1985).
Structural Analysis :
- Li et al. (2005) conducted a study on the structures of trifluoromethyl-substituted compounds, including analysis of their dihedral angles and distances between atoms, providing insights into the structural properties of similar compounds (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Radiosynthesis for Medical Imaging :
- Terrière et al. (1997) developed a method for the radiosynthesis of a radiobrominated ligand for 5HT2A receptors, which included the use of a compound with a structure analogous to the subject compound. This research is significant for the development of tracers for PET imaging (Terrière, Hermanne, Sonck, Leysen, & Mertens, 1997).
Eigenschaften
CAS-Nummer |
158234-40-3 |
|---|---|
Produktname |
Propanoic acid, 2-(3-(1-(4-fluorobenzoyl)-4-piperidinyl)phenoxy)-2-methyl- |
Molekularformel |
C22H24FNO4 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
2-[3-[1-(4-fluorobenzoyl)piperidin-4-yl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24FNO4/c1-22(2,21(26)27)28-19-5-3-4-17(14-19)15-10-12-24(13-11-15)20(25)16-6-8-18(23)9-7-16/h3-9,14-15H,10-13H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
XNGGRURGYIXOBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AHL-157; AHL 157; AHL157 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



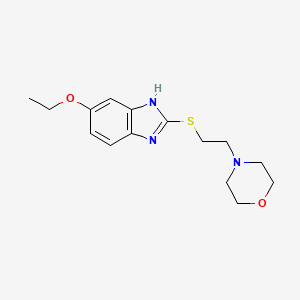

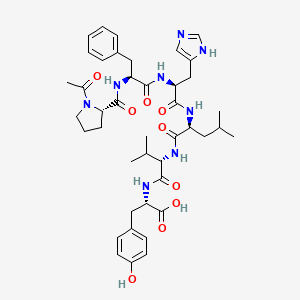
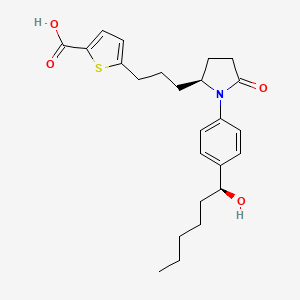

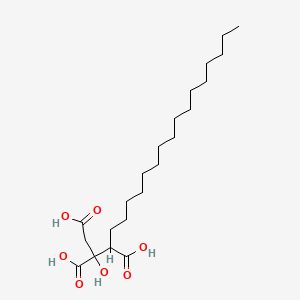
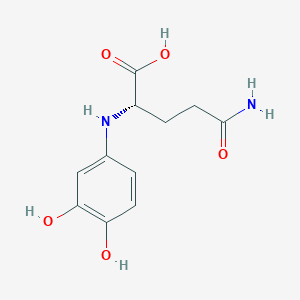

![(1S,5S,6R,7R)-6-[(2Z)-7-hydroxyhept-2-en-1-yl]-7-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,4-dioxabicyclo[3.2.1]octan-3-one](/img/structure/B1666644.png)

![(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1666646.png)
